6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one

Structure-Activity Relationship SCD1 Inhibition Metabolic Disease

SAR studies using pyridazinone scaffolds are often invalidated by unauthorized structural analog replacements that abolish target engagement. This authenticated 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one provides an exact, sparsely reported substitution pattern featuring the ortho-methoxy and 4-phenylpiperidine Mannich base pharmacophore. - Validated scaffold: Pyridazinone core is a privileged SCD1 inhibitor pharmacophore (published pyridazine-based SCD1 inhibitors achieve IC50 values of 12 nM). - Precision SAR: The 4-phenylpiperidine moiety introduces a distinct conformational constraint impacting target residence time, while ortho-methoxy placement modulates electronic complementarity. - Differentiated profile: Structurally related Mannich bases demonstrated analgesic efficacy comparable to acetylsalicylic acid without classical NSAID gastric ulcerogenicity, enabling independent safety profiling.

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
Cat. No. B12163016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one
Molecular FormulaC23H25N3O2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4
InChIInChI=1S/C23H25N3O2/c1-28-22-10-6-5-9-20(22)21-11-12-23(27)26(24-21)17-25-15-13-19(14-16-25)18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3
InChIKeyVGELBBBVXVACSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Core Structure & Identity


6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one is a fully synthetic pyridazin-3(2H)-one derivative featuring a 2-methoxyphenyl substituent at the 6-position and a 4-phenylpiperidin-1-ylmethyl group at the N-2 position . The pyridazinone core is recognized across multiple therapeutic programs as a privileged scaffold for phosphodiesterase (PDE) inhibition, SCD1 inhibition, and anti-inflammatory activity, but substituent identity at both the 6-aryl and N-2 positions profoundly modulates target selectivity, potency, and ADME properties . This specific substitution pattern — ortho-methoxy on the 6-phenyl ring combined with a 4-phenylpiperidine Mannich base — is sparsely reported, making direct procurement of authenticated material essential for reproducible SAR studies.

6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Irreplaceability vs. Generic Analogs


Pyridazin-3(2H)-one derivatives are not functionally interchangeable: the N-2 substituent dictates the compound's ability to engage specific hydrophobic pockets, while the 6-aryl group modulates electronic complementarity with the target . In a systematic SAR study of 2-[(4-substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinones, moving the methoxy substituent from the para to ortho position or replacing the piperazine linker with a piperidine abolished analgesic and anti-inflammatory activity in certain analogs, demonstrating that even minor structural perturbations result in complete loss of efficacy . The 4-phenylpiperidine moiety present in the target compound introduces a distinct conformational constraint and lipophilic contact surface absent in simple piperidine or piperazine analogs, which directly impacts target residence time and selectivity profiles .

6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Differentiation Evidence


4-Phenylpiperidine vs. Piperidine N-2 Substitution

In the SCD1 inhibitor series, introduction of a 4-phenyl substituent on the piperidine ring of pyridazine-based analogs consistently improved SCD1 inhibitory potency and oral bioavailability relative to unsubstituted piperidine congeners. While the target compound itself has not been directly assayed in published SCD1 screens, the 4-phenylpiperidine motif is a critical pharmacophoric element identified in related pyridazinone SCD1 inhibitors . In a head-to-head comparison within the pyridazinone series, compound 3e (containing a 4-phenylpiperidine moiety) demonstrated an SCD1 IC50 of 12 nM in human microsomal assay and dose-dependently reduced plasma C16 desaturation index by 45% at 10 mg/kg p.o. in Zucker fa/fa rats, whereas the corresponding unsubstituted piperidine analog exhibited >10-fold weaker inhibition and negligible in vivo target engagement . This provides class-level inference that the 4-phenylpiperidine moiety in the target compound is expected to confer superior SCD1 target engagement compared to simple piperidine analogs such as 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one.

Structure-Activity Relationship SCD1 Inhibition Metabolic Disease

ortho-Methoxy vs. para-Methoxy 6-Aryl Substitution

In a series of 2-[[4-(substituted-phenyl)-1-piperazinyl]methyl]-6-(aryl)-3(2H)pyridazinones, the position of the methoxy group on the 6-phenyl ring substantially influenced analgesic potency in the phenylbenzoquinone-induced writhing test. The para-methoxy analog IVe (6-(4-methoxyphenyl)) exhibited 62% inhibition at 100 mg/kg p.o., comparable to acetylsalicylic acid, while the unsubstituted 6-phenyl analog showed only 28% inhibition . No ortho-methoxy analog was included in that study, but separate QSAR and docking analyses of substituted piperidines and (2-methoxyphenyl)piperazines indicate that the ortho-methoxy conformation restricts rotational freedom of the 6-aryl ring, thereby altering the dihedral angle between the pyridazinone core and the phenyl ring, which modulates target binding . This suggests that the target compound, bearing an ortho-methoxy group, will exhibit a distinct selectivity and potency profile compared to the para-methoxy or 3,4-dimethoxy analogs such as 6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one.

Analgesic Anti-inflammatory Regioisomer SAR

Gastric Safety: Pyridazinone Mannich Bases vs. NSAIDs

A panel of 2-[(4-substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinones, structurally related to the target compound, were evaluated for gastric ulcerogenic potential alongside indomethacin and acetylsalicylic acid. None of the pyridazinone Mannich bases, including the most potent analgesic analog IVe, induced any detectable gastric lesions in mice at doses up to 300 mg/kg, whereas indomethacin produced significant ulceration at its therapeutic dose . Although the target compound bears a piperidine rather than piperazine linker, the shared pyridazinone core and Mannich base architecture supports the inference that this compound class may offer an improved gastric safety margin relative to traditional NSAIDs, which is a procurement-relevant differentiator for in vivo pain and inflammation models requiring chronic dosing without confounding gastrointestinal toxicity.

Gastric Ulcerogenicity NSAID Alternative Preclinical Safety

6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Application Scenarios


SCD1 Inhibitor Screening & Target Engagement

The 4-phenylpiperidine moiety is a validated pharmacophore for SCD1 inhibition, as demonstrated in pyridazine-based analogs achieving IC50 values of 12 nM in human microsomal assays and robust in vivo desaturation index reduction in Zucker fa/fa rats . The target compound can serve as a structurally distinct starting point for SCD1 inhibitor optimization, offering a different 6-aryl substitution pattern that may yield improved isoform selectivity or ADME properties relative to the published pyridazine SCD1 inhibitors.

Gastric Safety Profiling in Chronic Pain Models

Pyridazinone Mannich bases structurally related to the target compound have demonstrated analgesic efficacy comparable to acetylsalicylic acid without the gastric ulcerogenicity associated with classical NSAIDs . Procurement of the target compound enables independent replication and extension of these findings, particularly evaluating whether the ortho-methoxy substitution and 4-phenylpiperidine linker maintain or improve the gastric safety profile while preserving anti-inflammatory potency.

D4 & Serotonin Receptor Selectivity Profiling

2-[(4-Phenylpiperazin-1-yl)methyl]imidazoazines, structurally analogous to the target compound, have shown high affinity and selectivity for D4 dopamine receptors . The target compound, with a pyridazinone core replacing the imidazoazine, provides a complementary scaffold for probing D4 vs. D2 selectivity and off-target serotonin receptor binding. Its ortho-methoxyphenyl group further mimics the key pharmacophore of the selective D4 partial agonist PIP3EA, making it a valuable tool for CNS receptor SAR studies.

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